molecular formula C12H26O16S2Zn B1170651 zinc;4-hydroxybenzenesulfonate;octahydrate CAS No. 1300-55-6

zinc;4-hydroxybenzenesulfonate;octahydrate

Cat. No.: B1170651
CAS No.: 1300-55-6
M. Wt: 555.8
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Description

Zinc;4-hydroxybenzenesulfonate;octahydrate is a chemical compound with the molecular formula C12H26O16S2Zn It is a coordination complex where zinc is coordinated with 4-hydroxybenzenesulfonate and water molecules

Biochemical Analysis

Biochemical Properties

Zinc phenolsulfonate octahydrate plays a significant role in biochemical reactions, particularly those involving zinc-dependent enzymes. Zinc is a crucial cofactor for numerous enzymes, including carbonic anhydrase, alcohol dehydrogenase, and DNA polymerase. Zinc phenolsulfonate octahydrate interacts with these enzymes by providing the necessary zinc ions that facilitate their catalytic activities. The nature of these interactions involves the coordination of zinc ions with the active sites of the enzymes, thereby enhancing their catalytic efficiency .

Cellular Effects

Zinc phenolsulfonate octahydrate influences various cellular processes by modulating the availability of zinc ions within cells. Zinc is essential for cell signaling pathways, gene expression, and cellular metabolism. The compound affects cell function by regulating the activity of zinc-dependent transcription factors and enzymes involved in metabolic pathways. For instance, zinc phenolsulfonate octahydrate can impact the expression of genes related to oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of zinc phenolsulfonate octahydrate involves its ability to donate zinc ions to specific biomolecules. These zinc ions can bind to the active sites of enzymes, leading to their activation or inhibition. Additionally, zinc phenolsulfonate octahydrate can influence gene expression by modulating the activity of zinc-finger transcription factors. These transcription factors require zinc ions to maintain their structural integrity and bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc phenolsulfonate octahydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its effectiveness may decrease over prolonged periods. Long-term studies have shown that zinc phenolsulfonate octahydrate can have sustained effects on cellular function, particularly in in vitro studies where it maintains the activity of zinc-dependent enzymes .

Dosage Effects in Animal Models

The effects of zinc phenolsulfonate octahydrate vary with different dosages in animal models. At low doses, the compound can enhance the activity of zinc-dependent enzymes and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. Studies have shown that there is a threshold beyond which the beneficial effects of zinc phenolsulfonate octahydrate are outweighed by its adverse effects .

Metabolic Pathways

Zinc phenolsulfonate octahydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. The compound interacts with enzymes such as metallothioneins and zinc transporters, which regulate the intracellular levels of zinc. These interactions can affect metabolic flux and the levels of various metabolites, including those involved in oxidative stress response and energy production .

Transport and Distribution

Within cells and tissues, zinc phenolsulfonate octahydrate is transported and distributed through specific zinc transporters and binding proteins. These transporters facilitate the uptake and release of zinc ions, ensuring their proper localization within cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of zinc phenolsulfonate octahydrate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, zinc ions from zinc phenolsulfonate octahydrate can be localized to the nucleus, where they interact with zinc-finger transcription factors, or to the mitochondria, where they participate in oxidative stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-hydroxybenzenesulfonate;octahydrate typically involves the reaction of zinc salts with 4-hydroxybenzenesulfonic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain the octahydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The crystallization step is optimized to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Zinc;4-hydroxybenzenesulfonate;octahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 4-hydroxybenzenesulfonate moiety can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Zinc;4-hydroxybenzenesulfonate;octahydrate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;4-hydroxybenzenesulfonate;octahydrate is unique due to the presence of the 4-hydroxybenzenesulfonate moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

zinc;4-hydroxybenzenesulfonate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXPDTOFAOSFCB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O16S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300-55-6
Record name 1300-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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